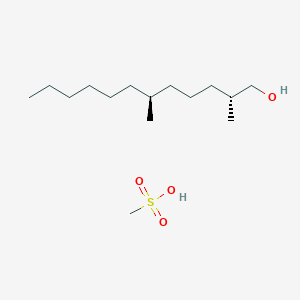
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-Dimethyldodecan-1-ol is an organic compound that belongs to the class of alcohols. Methanesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two compounds can result in various chemical reactions and applications, making them significant in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Methanesulfonic acid can be prepared by the oxidation of methanethiol or dimethyl sulfide using oxidizing agents like hydrogen peroxide or nitric acid. The reaction is usually conducted in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, (2R,6S)-2,6-dimethyldodecan-1-ol is often produced through catalytic hydrogenation of the corresponding ketone. This method offers high efficiency and scalability. Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using sulfur trioxide in the presence of a catalyst. This process is highly efficient and yields a pure product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2R,6S)-2,6-Dimethyldodecan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Methanesulfonic acid can be reduced to methanethiol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can participate in substitution reactions. For example, methanesulfonic acid can react with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Methanesulfonic acid with alcohols in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, thiols.
Substitution: Methanesulfonates.
Aplicaciones Científicas De Investigación
Chemistry
(2R,6S)-2,6-Dimethyldodecan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Methanesulfonic acid is a versatile catalyst in organic reactions, including esterification and alkylation.
Biology
Methanesulfonic acid is used in the preparation of biological buffers and as a reagent in protein modification studies.
Medicine
Methanesulfonic acid derivatives are used in the formulation of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry
Methanesulfonic acid is employed in electroplating, as a catalyst in polymerization reactions, and in the production of biodiesel.
Mecanismo De Acción
The mechanism of action for (2R,6S)-2,6-dimethyldodecan-1-ol involves its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It can also act as a nucleophile in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-ol: A diastereomer with different stereochemistry.
Methanesulfonyl chloride: A derivative used in sulfonation reactions.
Ethanol: A simpler alcohol with similar reactivity in oxidation and reduction reactions.
Uniqueness
(2R,6S)-2,6-Dimethyldodecan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Methanesulfonic acid is unique for its strong acidity and versatility as a catalyst in various organic transformations.
Propiedades
Número CAS |
647035-11-8 |
|---|---|
Fórmula molecular |
C15H34O4S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14+;/m0./s1 |
Clave InChI |
SVPCYZSUNOXUCM-LMRHVHIWSA-N |
SMILES isomérico |
CCCCCC[C@H](C)CCC[C@@H](C)CO.CS(=O)(=O)O |
SMILES canónico |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
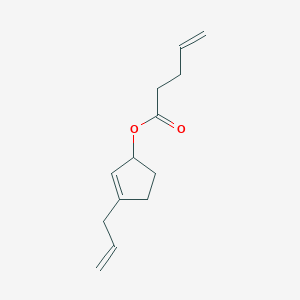
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
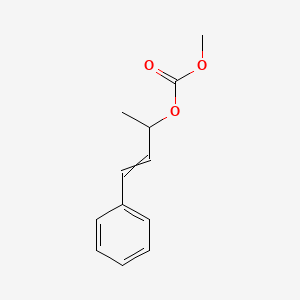
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
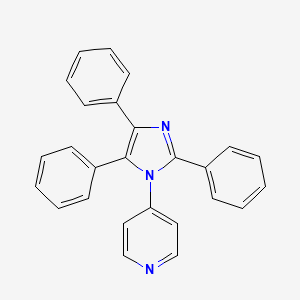
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
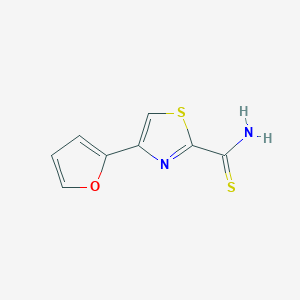
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
